molecular formula C16H15N3O4S B2941039 2,3-dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide CAS No. 1797597-60-4

2,3-dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide

Cat. No.: B2941039
CAS No.: 1797597-60-4
M. Wt: 345.37
InChI Key: NZKHHJKUDOPEES-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide is a benzamide derivative featuring a 2,3-dimethoxy-substituted aromatic ring connected via an amide bond to a thiophene moiety bearing a 3-methyl-1,2,4-oxadiazole group. This compound’s structural complexity arises from the integration of three distinct pharmacophores:

  • Thiophene ring: A five-membered heterocycle contributing to π-stacking and hydrophobic interactions.
  • 1,2,4-Oxadiazole: A nitrogen-oxygen heterocycle known for metabolic stability and bioisosteric replacement capabilities in drug design .

Properties

IUPAC Name

2,3-dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-17-16(23-19-9)14-11(7-8-24-14)18-15(20)10-5-4-6-12(21-2)13(10)22-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKHHJKUDOPEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide typically involves multiple steps. The starting material, 2,3-dimethoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-amine in the presence of a base such as triethylamine to form the desired benzamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,3-Dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Analysis :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s methoxy groups improve solubility and may enhance binding to polar targets, whereas chloro () and cyano () substituents increase electrophilicity, favoring covalent interactions.
  • Thiadiazole vs. Oxadiazole : Thiadiazoles (e.g., ) introduce sulfur, which increases lipophilicity and may alter metabolic pathways compared to oxygen-containing oxadiazoles.

Heterocycle and Linker Modifications

The nature of the heterocycle and its linkage to the benzamide core critically impacts bioactivity:

Compound Name Heterocycle Type Linker/Attachment Potential Applications Reference
Target Compound 1,2,4-Oxadiazole Direct attachment to thiophene Likely kinase or protease inhibition -
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide 1,2,4-Oxadiazole Methylthio-ethylamino linker Anticancer or antiviral (broad claims)
N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide 1,2,4-Oxadiazole Pivalamide (bulky tert-butyl group) Altered steric and metabolic profiles

Analysis :

  • Steric Effects : The pivalamide group in introduces steric hindrance, possibly reducing off-target interactions but limiting membrane permeability.

Data Table: Key Structural and Functional Comparisons

Compound (CAS/Reference) Core Structure Key Substituents Heterocycle/Linker Potential Advantages
Target Compound Benzamide 2,3-Dimethoxy Thiophene-1,2,4-oxadiazole Solubility, rigid binding
3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide (306976-39-6, ) Benzamide 3-Chloro Thiadiazole Electrophilic reactivity
N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () Benzamide Methylthio, dichloropyridine Ethylamino-oxadiazole-methyl Flexible binding, broad bioactivity
N-(2-(3-Methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)pivalamide (1798018-35-5, ) Pivalamide Tert-butyl Thiophene-1,2,4-oxadiazole Metabolic stability

Biological Activity

2,3-Dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties and other pharmacological effects, backed by diverse studies and findings.

  • Chemical Name : this compound
  • Molecular Formula : C13H15N3O4
  • Molecular Weight : 277.2759 g/mol
  • CAS Number : 1235361-56-4

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties and antibacterial effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Specifically:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through various pathways, potentially involving the inhibition of specific kinases associated with cancer progression.
  • In Vitro Studies : In vitro assays have demonstrated significant growth inhibition against various cancer cell lines. For instance:
    • It exhibited a GI50 (growth inhibition at 50%) value ranging from 0.20 to 2.58 μM against a panel of human cancer cell lines .
    • Other derivatives in related studies have shown IC50 values indicating potent cytotoxicity against specific cancer types, such as breast and prostate cancers .

Antibacterial Activity

In addition to anticancer properties, the compound has shown promising antibacterial activity:

  • Microbial Assays : The compound has been tested against several Gram-positive and Gram-negative bacteria. For example:
    • It demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli with MIC (minimum inhibitory concentration) values comparable to standard antibiotics .

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound:

StudyFindings
Study 1Investigated the cytotoxic effects on MDA-MB-231 (breast cancer) and LNCaP (prostate cancer) cell lines. The compound showed selective toxicity towards cancer cells with minimal effects on normal cells .
Study 2Focused on antibacterial efficacy where the compound outperformed standard treatments against resistant bacterial strains .
Study 3Explored structure-activity relationships (SAR) indicating that modifications to the oxadiazole moiety significantly enhance biological activity .

Research Findings

The following key findings summarize the biological activities observed in various research articles:

  • Anticancer Properties :
    • Strong inhibition of cell proliferation in multiple cancer cell lines.
    • Induction of apoptosis through mitochondrial pathways.
    • Selectivity for cancer cells over normal cells suggests low potential for side effects.
  • Antibacterial Effects :
    • Effective against both Gram-positive and Gram-negative bacteria.
    • Potential for use as a lead compound in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2,3-dimethoxy-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. For example:

Thiophene core formation : Reacting substituted thiophene precursors with oxadiazole-forming agents (e.g., hydroxylamine derivatives) under reflux in ethanol or 1,4-dioxane .

Benzamide coupling : Amide bond formation via coupling reactions (e.g., using benzoylisothiocyanate or activated carbonyl intermediates) in the presence of glacial acetic acid as a catalyst .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to isolate the final product .

  • Key Considerations : Optimize reaction time (4–12 hours) and solvent polarity to minimize byproducts. Monitor progress via TLC .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., dimethoxy groups at C2/C3 of benzamide, oxadiazole-thiophene linkage) .
  • IR Spectroscopy : Identify amide C=O stretching (~1650–1700 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
  • Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (e.g., deviation <0.3%) .
  • Melting Point : Consistency with literature values (±2°C) indicates purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

  • Methodological Answer :

  • Structural Modifications :

Vary substituents on the benzamide (e.g., replace methoxy with halogen or alkyl groups) .

Modify the oxadiazole moiety (e.g., 1,2,4-triazole or thiadiazole analogs) .

  • Biological Assays :
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion or MIC assays .
  • Anticancer Screening : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Data Interpretation : Compare IC₅₀ values of analogs to identify pharmacophoric groups .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • MD Simulations : Assess stability of ligand-protein complexes (e.g., 100-ns simulations in GROMACS) .
  • ADMET Prediction : Employ SwissADME or ProTox-II to estimate bioavailability, toxicity, and metabolic pathways .

Q. How can environmental stability and degradation pathways of this compound be investigated?

  • Methodological Answer :

  • Hydrolytic Stability : Incubate in buffers (pH 3–9) at 25–50°C; monitor degradation via HPLC-MS to identify hydrolysis products (e.g., cleavage of oxadiazole or amide bonds) .
  • Photodegradation : Expose to UV light (254–365 nm) and analyze by GC-MS for radical-mediated breakdown products .
  • Ecotoxicology : Assess acute toxicity using Daphnia magna or algal growth inhibition tests .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., identical cell lines, serum concentrations) .
  • Dose-Response Curves : Use 8–10 concentration points to calculate accurate EC₅₀ values and assess reproducibility .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Safety and Handling

Q. What safety precautions are recommended during laboratory handling of this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., acetic acid) .
  • First Aid : In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution .

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